Cas no 101198-08-7 (Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)-)

Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)- structure
101198-08-7 structure
Product name:Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)-
CAS No:101198-08-7
MF:C24H35NO
MW:353.5408
CID:171217
PubChem ID:58195

Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)-
    • N-butyl-N-[3-[4-(phenoxymethyl)phenyl]propyl]butan-1-amine
    • AC1L1OHB
    • BRN 3424517
    • dibutyl-[3-(4-phenoxymethyl-phenyl)-propyl]-amine
    • DIBUTYLAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)-
    • LS-61704
    • N-(3-(p-(Phenoxymethyl)phenyl)propyl)dibutylamine
    • DTXSID10143770
    • 101198-08-7
    • Inchi: InChI=1S/C24H35NO/c1-3-5-18-25(19-6-4-2)20-10-11-22-14-16-23(17-15-22)21-26-24-12-8-7-9-13-24/h7-9,12-17H,3-6,10-11,18-21H2,1-2H3
    • InChI Key: ONPKNKDRTMVSEY-UHFFFAOYSA-N
    • SMILES: C(N(CCCC)CCCC1C=CC(COC2C=CC=CC=2)=CC=1)CCC

Computed Properties

  • Exact Mass: 353.27205
  • Monoisotopic Mass: 353.271865
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 13
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5
  • XLogP3: 6.7

Experimental Properties

  • Density: 0.974
  • Boiling Point: 465.3°Cat760mmHg
  • Flash Point: 135.5°C
  • Refractive Index: 1.531
  • PSA: 12.47
  • LogP: 6.10040

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